molecular formula C9H7F3O2S B14805364 Methyl 4-mercapto-2-(trifluoromethyl)benzoate

Methyl 4-mercapto-2-(trifluoromethyl)benzoate

Cat. No.: B14805364
M. Wt: 236.21 g/mol
InChI Key: WNVUPKYIDYILNH-UHFFFAOYSA-N
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Description

Methyl 4-mercapto-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O2S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a mercapto group (-SH) and a trifluoromethyl group (-CF3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-mercapto-2-(trifluoromethyl)benzoate typically involves the esterification of 4-mercapto-2-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-mercapto-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-mercapto-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-mercapto-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-mercapto-2-(trifluoromethyl)benzoate is unique due to the presence of both the mercapto and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

methyl 4-sulfanyl-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F3O2S/c1-14-8(13)6-3-2-5(15)4-7(6)9(10,11)12/h2-4,15H,1H3

InChI Key

WNVUPKYIDYILNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S)C(F)(F)F

Origin of Product

United States

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